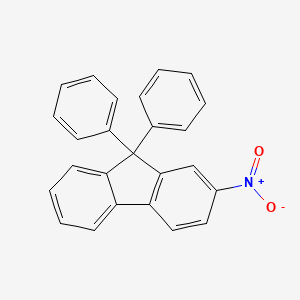

2-Nitro-9,9-diphenyl-9H-fluorene

Description

2-Nitro-9,9-diphenyl-9H-fluorene is a nitro-substituted fluorene derivative with two phenyl groups at the 9th position of the fluorene backbone. The nitro group at the 2-position confers strong electron-withdrawing properties, while the 9,9-diphenyl substituents enhance steric hindrance and influence electronic delocalization. This compound is likely utilized in optoelectronic materials, such as organic light-emitting diodes (OLEDs), due to its structural similarity to other 9,9-diphenylfluorene derivatives .

Properties

IUPAC Name |

2-nitro-9,9-diphenylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSVUGQIMWWJSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-9,9-diphenyl-9H-fluorene typically involves the nitration of 9,9-diphenyl-9H-fluorene. This process requires the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature and pressure control systems to optimize yield and purity. The process also includes purification steps such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Formation of 2-nitro-9,9-diphenyl-9H-fluorenone.

Reduction: Formation of 2-amino-9,9-diphenyl-9H-fluorene.

Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-9,9-diphenyl-9H-fluorene has several scientific research applications across different fields:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism by which 2-Nitro-9,9-diphenyl-9H-fluorene exerts its effects depends on its specific application. For example, in antimicrobial activity, the nitro group may play a crucial role in disrupting bacterial cell walls. In anticancer applications, the compound may interact with specific molecular targets within cancer cells, leading to cell death.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Interaction with bacterial cell wall components.

Anticancer Activity: Inhibition of specific enzymes or pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 9th Position

Key Insight : Phenyl substituents increase molecular rigidity and steric hindrance compared to alkyl groups, improving thermal stability and reducing intermolecular stacking in optoelectronic applications .

Functional Group Variations

Key Insight : Nitro groups provide stronger electron-withdrawing effects than halogens or nitriles, making the compound suitable for electron-transport layers in OLEDs .

Biological Activity

2-Nitro-9,9-diphenyl-9H-fluorene is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : CHN\O

- Molar Mass : 305.33 g/mol

- CAS Number : 109-99-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify cellular macromolecules such as proteins and nucleic acids. This modification can lead to alterations in enzymatic activity and gene expression.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study showed that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. In particular, it was found to reduce the viability of human breast cancer MCF-7 cells, demonstrating its potential as a therapeutic agent against certain types of cancer .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is believed to be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies

- MCF-7 Cell Line Study :

- Antioxidant Assessment :

Data Table: Biological Activities of this compound

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anticancer | MCF-7 Cell Viability Assay | Induced apoptosis; reduced cell viability |

| Antioxidant | DPPH Radical Scavenging | Significant reduction in DPPH levels |

| Enzyme Interaction | In vitro assays | Modulated activity of specific enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.